EHNA hydrochloride

描述

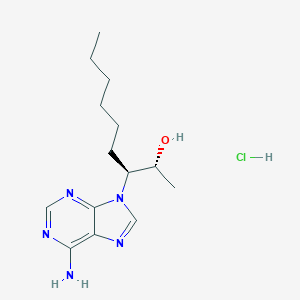

Chemical Structure and Properties Erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride (EHNA-HCl) is a purine derivative with the molecular formula C₁₄H₂₃N₅O·HCl. Its structure includes a hydroxynonyl chain attached to the adenine base, enhancing hydrophobicity and membrane permeability (Figure 1) . The erythro configuration (2R,3S and 2S,3R enantiomers) contributes to its stereospecific interactions with target enzymes .

Mechanisms of Action

EHNA-HCl is a dual inhibitor:

- Adenosine Deaminase (ADA) Inhibition: Competitively binds to the active site of ADA1 isoforms in humans, chickens, and bovines, increasing extracellular adenosine levels .

- Phosphodiesterase Type 2 (PDE2) Inhibition: Elevates intracellular cGMP, influencing vascular relaxation and neurotransmission .

属性

IUPAC Name |

(2R,3S)-3-(6-aminopurin-9-yl)nonan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N5O.ClH/c1-3-4-5-6-7-11(10(2)20)19-9-18-12-13(15)16-8-17-14(12)19;/h8-11,20H,3-7H2,1-2H3,(H2,15,16,17);1H/t10-,11+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVDXNJRUNJMYOZ-DHXVBOOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C(C)O)N1C=NC2=C(N=CN=C21)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@@H]([C@@H](C)O)N1C=NC2=C(N=CN=C21)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9040473 | |

| Record name | Erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81408-49-3, 58337-38-5 | |

| Record name | 9H-Purine-9-ethanol, 6-amino-β-hexyl-α-methyl-, hydrochloride (1:1), (αR,βS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81408-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-(2-Hydroxy-3-nonyl)adenine hydrochloride, erythro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058337385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erythro-9-(2-hydroxy-3-nonyl)adenine monohydrochloride, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081408493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ERYTHRO-9-(2-HYDROXY-3-NONYL)ADENINE MONOHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D94V1GC7I3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ERYTHRO-9-(2-HYDROXY-3-NONYL)ADENINE MONOHYDROCHLORIDE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UGQ2ATP3NK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

作用机制

Target of Action

EHNA hydrochloride primarily targets two enzymes: cyclic nucleotide phosphodiesterase 2 (PDE2) and adenosine deaminase (ADA) . PDE2 is an enzyme that breaks down the secondary messenger molecules cAMP and cGMP, which are involved in a variety of cellular responses. ADA, on the other hand, is responsible for the breakdown of adenosine, a molecule that plays a crucial role in various biochemical processes, including energy transfer and signal transduction.

Mode of Action

This compound acts as a dual inhibitor of PDE2 and ADA. It inhibits the activity of PDE2, thereby increasing the levels of cAMP and cGMP in cells. This can amplify the cellular responses mediated by these secondary messengers. This compound also inhibits ADA, leading to an increase in adenosine levels, which can have various effects depending on the cellular context.

Biochemical Pathways

By inhibiting PDE2 and ADA, this compound affects several biochemical pathways. The increase in cAMP and cGMP levels can enhance the signaling pathways that these molecules are involved in, leading to various downstream effects. The inhibition of ADA and the resulting increase in adenosine levels can also impact numerous biochemical processes, given the widespread role of adenosine in the body.

Result of Action

The inhibition of PDE2 and ADA by this compound can lead to a variety of cellular and molecular effects. For instance, it has been reported to suppress the spontaneous differentiation of human embryonic stem cells in feeder-free conditions. This suggests that this compound could be useful in stem cell research and regenerative medicine.

生化分析

Biochemical Properties

EHNA hydrochloride exerts a concentration inhibition of the cGMP-stimulated PDE2 activity. It interacts with enzymes such as PDE2 and ADA. This compound exhibits normal Michaelian kinetics of inhibition for the cyclic GMP-stimulated PDE2 activity.

Cellular Effects

This compound plays roles in mediating diverse pharmacological responses, including antiviral, antitumour and antiarrhythmic effects. It also suppresses spontaneous differentiation of human embryonic stem cells in feeder-free conditions.

生物活性

Erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride, commonly referred to as EHNA hydrochloride, is a significant compound in biochemical research due to its dual inhibitory action on adenosine deaminase (ADA) and phosphodiesterase type 2 (PDE2). This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

This compound has the empirical formula C₁₄H₂₃N₅O·HCl and a molecular weight of 313.83 g/mol. It is characterized as a white powder with a melting point between 183°C and 184°C. The compound is soluble in dimethyl sulfoxide (DMSO) and ethanol.

Inhibition of Adenosine Deaminase

EHNA acts as a reversible inhibitor of adenosine deaminase, with an IC50 value of approximately 1.2 μM in human red blood cells. By inhibiting ADA, EHNA increases the levels of adenosine, which can influence various physiological processes such as neurotransmission and vascular function. This mechanism has been shown to affect RNA editing processes, particularly those involving serotonin receptor mRNA transcripts .

Inhibition of Phosphodiesterase Type 2

EHNA also selectively inhibits cGMP-stimulated phosphodiesterase type 2 (PDE2), with an IC50 ranging from 0.8 to 4 μM . This inhibition leads to elevated levels of cyclic guanosine monophosphate (cGMP), which plays critical roles in cellular signaling pathways. The selectivity of EHNA for PDE2 over other phosphodiesterases makes it a valuable tool for studying cGMP-related signaling without significant off-target effects .

Antiviral Activity

EHNA has demonstrated significant antiviral properties, particularly against herpes simplex virus (HSV). In studies, EHNA inhibited HSV replication by 75-90% at concentrations that did not affect the viability of uninfected cells. When used in combination with adenine arabinonucleoside or cordycepin, the inhibition rate exceeded 99%, indicating a synergistic effect .

Immunological Effects

Research has shown that EHNA impacts human lymphocyte responses. At concentrations inhibiting ADA activity by 90%, EHNA reduced the incorporation of tritiated leucine into proteins and thymidine uptake in peripheral blood mononuclear cells. This suggests that EHNA may modulate immune responses through its effects on adenosine signaling pathways .

Summary of Biological Activities

Case Studies

- Antiviral Efficacy Against HSV : A study demonstrated that EHNA significantly inhibits HSV replication without affecting uninfected cells' viability or growth parameters. This finding highlights its potential use as an antiviral agent in clinical settings .

- Impact on Lymphocyte Function : Another investigation into the effects of EHNA on human lymphocytes showed that it impaired protein synthesis and cell proliferation in response to mitogenic stimuli, suggesting its role in modulating immune responses through adenosine pathway interference .

科学研究应用

Viral Infections

EHNA has been studied for its antiviral properties, particularly against herpes simplex virus (HSV). Research indicates that EHNA significantly inhibits HSV replication without affecting the viability of uninfected cells. At a concentration of 10 μM, it can inhibit up to 90% of HSV-specific DNA production .

Neuroprotection

EHNA's ability to elevate adenosine levels has been linked to neuroprotective effects in models of neurodegenerative diseases. Increased adenosine signaling can provide neuroprotection by modulating inflammatory responses and neuronal survival pathways .

Cardiovascular Research

The compound has been explored for its potential benefits in cardiovascular health due to its effects on cyclic nucleotide levels. By inhibiting PDE2, EHNA may enhance cardiac function and has been investigated in models of heart failure .

Cognitive Function

Research suggests that EHNA may influence learning and memory processes by modulating cyclic nucleotide signaling pathways associated with synaptic plasticity. Its role in cognitive enhancement is an area of ongoing investigation .

Case Studies

Case Study: Antiviral Activity Against HSV

In a controlled laboratory setting, EHNA was administered to HeLa cells infected with HSV. The results demonstrated a significant reduction in viral replication when EHNA was used in conjunction with other antiviral agents like cordycepin, highlighting its potential as a therapeutic adjunct in antiviral strategies .

Case Study: Neuroprotective Effects

In animal models of neurodegeneration, administration of EHNA resulted in improved cognitive function and reduced neuronal loss, suggesting its potential as a treatment for conditions like Alzheimer's disease .

相似化合物的比较

Structural and Functional Analogues

2'-Deoxycoformycin (Pentostatin)

- Structure: Purine analog lacking the hydroxynonyl chain.

- Activity : Irreversible ADA inhibitor with IC₅₀ = 0.01 µM (10-fold lower than EHNA-HCl’s 0.1 µM for ADA1) .

- Selectivity : Inhibits both ADA1 and ADA2 isoforms broadly, unlike EHNA-HCl, which is ADA1-selective .

- Applications : Clinically approved for hairy cell leukemia .

Purine Riboside

- Structure : Ribose-linked adenine without alkyl modifications.

- Activity : Weak ADA inhibitor (IC₅₀ ~10 µM ), ineffective against mammalian ADA1 but active in camelid ADA .

- Applications : Biochemical studies of ADA substrate specificity .

Erythro-9-(2-Hydroxy-3-nonyl)-3-deazaadenine

- Structure : EHNA-HCl analog with a deaza-modified purine ring.

- Activity : Inhibits bovine ADA but lacks PDE2 inhibition .

- Applications: Limited to ADA-specific research .

Comparative Data Table

| Compound | Target Enzymes | IC₅₀ (ADA1) | Selectivity | Species Specificity | Key Applications |

|---|---|---|---|---|---|

| EHNA-HCl | ADA1, PDE2 | 0.1 µM | ADA1 > ADA2 | Human, Bovine, Chicken ADA1 | Neuroprotection, research |

| 2'-Deoxycoformycin | ADA1, ADA2 | 0.01 µM | ADA1 = ADA2 | Human, Chicken | Cancer therapy |

| Purine Riboside | ADA (variable) | ~10 µM | Species-dependent | Camelus dromedarius | Enzyme kinetics |

| 6-Methylmercaptopurine Riboside | ADA1 | 5 µM | ADA1 | Bovine | Biochemical assays |

Key Research Findings

Bovine ADA is sensitive to EHNA-HCl and its deaza analog, highlighting structural dependencies in enzyme binding .

Dual-Target Efficacy :

- EHNA-HCl’s PDE2 inhibition (IC₅₀ = 2.5 µM) enhances cGMP-mediated effects in neuronal and vascular tissues, a feature absent in 2'-deoxycoformycin .

Clinical vs. Research Utility: 2'-Deoxycoformycin is FDA-approved, while EHNA-HCl remains a research tool due to its racemic mixture and unoptimized pharmacokinetics .

准备方法

Nonyl Side Chain Preparation

The nonyl side chain is synthesized via oxidation and reduction steps starting from decene derivatives. A common approach involves epoxidation of 1-nonene using meta-chloroperbenzoic acid (mCPBA) to form an epoxide intermediate, followed by ring-opening with a nucleophile to introduce the hydroxyl group. For example, hydrolysis of the epoxide under acidic conditions yields the erythro-diol configuration. Alternative methods employ Sharpless asymmetric dihydroxylation to achieve enantiomeric purity.

Coupling to Adenine

The hydroxylated nonyl chain is then coupled to adenine through a nucleophilic substitution reaction. Adenine is deprotonated using a strong base such as sodium hydride in anhydrous dimethylformamide (DMF), enabling the alkoxide ion of the nonyl side chain to displace a leaving group (e.g., tosylate or mesylate) on adenine’s N9 position. This step demands strict anhydrous conditions to prevent hydrolysis and byproduct formation.

Table 1: Representative Reaction Conditions for Adenine Coupling

| Parameter | Laboratory-Scale Conditions | Industrial-Scale Conditions |

|---|---|---|

| Solvent | Anhydrous DMF | Toluene/THF mixture |

| Temperature | 60–80°C | 100–120°C |

| Catalyst | None | Phase-transfer catalysts (e.g., TBAB) |

| Yield | 65–75% | 80–90% |

Hydrochloride Salt Formation

The free base form of erythro-9-(2-hydroxy-3-nonyl)adenine is treated with hydrochloric acid in a polar solvent such as ethanol or methanol. The reaction is typically conducted at 0–5°C to prevent decomposition, yielding the hydrochloride salt as a crystalline precipitate. Recrystallization from a mixture of ethanol and diethyl ether enhances purity to ≥98%.

Industrial Production Protocols

Industrial synthesis scales the aforementioned steps while optimizing for cost, yield, and reproducibility. Key modifications include:

-

Continuous Flow Reactors : Employed for epoxidation and coupling steps to improve heat transfer and reduce reaction times.

-

Catalytic Hydrogenation : Used in place of stoichiometric reducing agents (e.g., NaBH4) to minimize waste during side chain synthesis.

-

Crystallization Control : Seeding techniques and controlled cooling rates ensure consistent crystal size and purity during salt formation.

Table 2: Comparison of Purification Techniques

| Technique | Purity Achieved | Key Challenges |

|---|---|---|

| Recrystallization | 95–98% | Solvent selection critical for yield |

| Column Chromatography | >99% | High cost, low scalability |

| Membrane Filtration | 97–99% | Requires pre-purification steps |

Stereochemical Control and Chiral Resolution

The erythro configuration is essential for this compound’s bioactivity. Racemic mixtures generated during synthesis are resolved using chiral stationary phases in preparative HPLC or via diastereomeric salt formation with tartaric acid derivatives. Enzymatic resolution methods using lipases have also been explored but remain less common due to substrate specificity issues.

Analytical Validation

Post-synthesis characterization includes:

-

HPLC Analysis : Reversed-phase C18 columns with UV detection at 260 nm confirm chemical purity.

-

X-ray Crystallography : Verifies the erythro configuration and salt form.

-

Mass Spectrometry : Validates molecular weight (313.82 g/mol) and isotopic distribution.

Challenges and Optimization Strategies

Key challenges in this compound synthesis include:

-

Byproduct Formation : Occurs during adenine coupling due to competing N7 alkylation. Optimization of base strength and reaction time minimizes this.

-

Hydroscopicity : The hydrochloride salt is hygroscopic, requiring storage under inert atmosphere or desiccation.

-

Scalability : Industrial processes often face yield drops during crystallization; anti-solvent addition strategies mitigate this .

常见问题

Q. What are the primary enzymatic targets of erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride in cellular assays, and how should researchers validate its inhibitory efficacy?

Erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride primarily inhibits adenosine deaminase 1 (ADA1) and phosphodiesterase 2 (PDE2) . To validate efficacy:

- For ADA1 inhibition: Measure adenosine-to-inosine conversion rates using spectrophotometric or fluorometric assays. ADA1 activity is selectively inhibited at IC₅₀ values in the low micromolar range (1–10 µM), whereas ADA2 (insensitive to this compound) requires alternative inhibitors .

- For PDE2 inhibition: Use cyclic nucleotide hydrolysis assays. PDE2 activity is dose-dependently activated by cGMP (EC₅₀ ~1 µM) and inhibited by erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride (IC₅₀ ~4 µM). Include PDE4-specific inhibitors (e.g., rolipram) to confirm selectivity .

- Validate purity via HPLC (≥97%) and confirm solubility in dimethyl sulfoxide (DMSO) or ethanol for cellular permeability .

Q. How does erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride differentiate between ADA1 and ADA2 isoenzymes in experimental settings?

ADA1 is uniquely sensitive to inhibition by erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride due to structural differences in its hydrophobic binding pocket, which accommodates the compound’s aliphatic chain. ADA2 lacks this site and remains unaffected. Methodologically:

- Use species-specific controls (e.g., chicken ADA2 is not inhibited, unlike bovine or human ADA1) .

- Pre-treat samples with erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride (10 µM) and compare residual adenosine deaminase activity to untreated controls. ADA2 activity requires alternative inhibitors (e.g., 2′-deoxycoformycin) .

Advanced Research Questions

Q. What methodological considerations are critical when using erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride to maintain human embryonic stem cells in an undifferentiated state?

- Concentration and Duration : Apply 5–10 µM erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride for ≥6 days to block spontaneous differentiation. Refresh media every 48 hours to maintain inhibitor stability .

- Validation : Assess pluripotency markers (e.g., Oct-4, Nanog) via immunofluorescence or RT-qPCR. Include controls with differentiation-inducing agents (e.g., retinoic acid) to confirm inhibitory efficacy .

- Combination with Other Inhibitors : Pair with small molecules (e.g., CHIR99021 for GSK-3 inhibition) to enhance undifferentiated growth while avoiding cytotoxicity .

Q. How can researchers address contradictory data regarding erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride’s inhibitory effects across different species or cell types?

- Species-Specific Validation : Test inhibitor sensitivity in model-specific ADA/PDE2 assays. For example, chicken ADA2 and Camelus dromedaries ADA are insensitive to erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride, unlike human or bovine ADA1 .

- Enzyme Source : Use recombinant proteins or tissue homogenates from the target species. For PDE2, verify cGMP-dependent activation, as PDE2 selectivity is conserved across mammals .

- Data Normalization : Express activity as a percentage of baseline (untreated) and include positive/negative controls (e.g., ADA1-knockout cells) .

Q. What protocols are recommended for integrating erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride into DNA repair or oxidative damage studies?

- DNA Cross-Linking Assays : Treat cells with 10–20 µM erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride to inhibit ADA1, thereby elevating intracellular adenosine levels. This mimics oxidative stress conditions and enhances DNA lesion formation (e.g., 8,5′-cyclo-2′-deoxyadenosine) .

- Mass Spectrometry : Use stable isotope-labeled standards (e.g., [15N]-cdA) with LC-MS/MS to quantify DNA adducts. Include nuclease P1 and alkaline phosphatase for digestion, and validate with repair-deficient cell lines (e.g., XPA fibroblasts) .

Methodological Best Practices

- Solubility and Storage : Prepare stock solutions in anhydrous DMSO (10 mM), aliquot to avoid freeze-thaw cycles, and store desiccated at -20°C .

- Toxicity Screening : Perform dose-response assays (1–100 µM) to identify cell line-specific cytotoxicity thresholds, particularly in primary cultures .

- Regulatory Compliance : Note that this compound is not TSCA-listed; use strictly for research under qualified supervision .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。